Bienvenue dans la boutique en ligne BenchChem!

1-(4-Methoxyphenyl)-3-(1-methyl-2-oxoindolin-5-yl)urea

Helicobacter pylori urease inhibition oxoindoline

1-(4-Methoxyphenyl)-3-(1-methyl-2-oxoindolin-5-yl)urea (CAS 1170885-11-6, molecular formula C₁₇H₁₇N₃O₃, MW 311.34 g/mol) is a synthetic diaryl urea–oxindole hybrid belonging to the broader class of 1,3-disubstituted urea derivatives incorporating a 1-methyl-2-oxoindolin-5-yl pharmacophore. The compound features a 4-methoxyphenyl group linked via a urea bridge to the 5-position of the oxindole core.

Molecular Formula C17H17N3O3
Molecular Weight 311.341
CAS No. 1170885-11-6
Cat. No. B2483449
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Methoxyphenyl)-3-(1-methyl-2-oxoindolin-5-yl)urea
CAS1170885-11-6
Molecular FormulaC17H17N3O3
Molecular Weight311.341
Structural Identifiers
SMILESCN1C(=O)CC2=C1C=CC(=C2)NC(=O)NC3=CC=C(C=C3)OC
InChIInChI=1S/C17H17N3O3/c1-20-15-8-5-13(9-11(15)10-16(20)21)19-17(22)18-12-3-6-14(23-2)7-4-12/h3-9H,10H2,1-2H3,(H2,18,19,22)
InChIKeyZRUFXIKOGFSSKR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(4-Methoxyphenyl)-3-(1-methyl-2-oxoindolin-5-yl)urea (CAS 1170885-11-6): Procurement-Relevant Chemical Identity and Compound Class Context


1-(4-Methoxyphenyl)-3-(1-methyl-2-oxoindolin-5-yl)urea (CAS 1170885-11-6, molecular formula C₁₇H₁₇N₃O₃, MW 311.34 g/mol) is a synthetic diaryl urea–oxindole hybrid belonging to the broader class of 1,3-disubstituted urea derivatives incorporating a 1-methyl-2-oxoindolin-5-yl pharmacophore . The compound features a 4-methoxyphenyl group linked via a urea bridge to the 5-position of the oxindole core. This scaffold class has been investigated across multiple therapeutic target areas—including kinase inhibition (VEGFR-2, BRAF), urease inhibition (Helicobacter pylori), and soluble epoxide hydrolase (sEH) modulation—depending on the substitution pattern on the urea nitrogen distal to the oxindole ring [1][2]. The specific 4-methoxyphenyl substitution distinguishes this compound from close-in-class analogs carrying benzodioxole, phenethyl, naphthylmethyl, tert-butyl, or thiophene substituents at the same position, each of which directs target selectivity and potency in measurably different ways [3].

Why Generic Substitution of 1-(4-Methoxyphenyl)-3-(1-methyl-2-oxoindolin-5-yl)urea (CAS 1170885-11-6) Is Not Supported for Scientific Procurement


The 1-methyl-2-oxoindolin-5-yl urea scaffold exhibits pronounced structure–activity relationship (SAR) divergence at the distal urea substituent, meaning that compounds sharing the oxindole-urea core but differing at the N'-aryl or N'-alkyl terminus cannot be treated as freely interchangeable. In Helicobacter pylori urease inhibition assays, oxoindoline derivatives in the same series span IC₅₀ values from 0.71 μM (S18) to >100 μM depending solely on the peripheral substituent [1]. In VEGFR-2 kinase inhibition, closely related indoline ureas displayed IC₅₀ values ranging from 0.31 μM to >50 μM across 24 analogs, driven entirely by aryl substitution pattern [2]. The 4-methoxyphenyl group of the target compound confers a specific electronic (electron-donating –OCH₃) and steric profile that differs materially from the methylenedioxy (benzodioxole), phenethyl, naphthylmethyl, and tert-butyl substituents found on nearest-neighbor analogs [3]. Generic substitution without direct head-to-head comparative data therefore risks unknowingly altering target engagement, potency, and selectivity profile. The quantitative evidence below establishes where this compound sits relative to its closest comparators.

Quantitative Differentiation Evidence for 1-(4-Methoxyphenyl)-3-(1-methyl-2-oxoindolin-5-yl)urea (CAS 1170885-11-6) Versus Closest Analogs


H. pylori Urease Inhibitory Activity: 4-Methoxyphenyl vs. Benzodioxole Substitution and Standard Controls

IMPORTANT CAVEAT: The urease inhibition data reported in BindingDB under monomer IDs proximal to this compound's structural cluster require careful attribution. Based on curated database cross-referencing, the H. pylori urease IC₅₀ for 1-(4-methoxyphenyl)-3-(1-methyl-2-oxoindolin-5-yl)urea is reported as approximately 1.1–1.3 μM (1.10 × 10³–1.28 × 10³ nM) across multiple assay formats [1]. This places the target compound in an intermediate potency bracket: 1.5- to 1.8-fold less potent than the series-leading compound S18 (IC₅₀ = 0.71 μM) from the Yang et al. oxoindoline urease inhibitor study [2], but approximately 13- to 16-fold more potent than the clinical standard urease inhibitor acetohydroxamic acid (AHA; IC₅₀ = 17.2 μM) [2]. The 1-(1,3-benzodioxol-5-yl) analog (CAS 1171518-76-5), which replaces the 4-methoxyphenyl group with a methylenedioxyphenyl moiety, constitutes the closest structural comparator; its urease inhibitory activity has not been independently reported, representing a critical data gap for direct comparison [3].

Helicobacter pylori urease inhibition oxoindoline

Structural Differentiation: Electronic and Steric Properties of the 4-Methoxyphenyl Group vs. Closest Aryl and Alkyl Analogs

The 4-methoxyphenyl substituent (–C₆H₄–OCH₃) on the target compound occupies a defined position in the physicochemical property space of 1-methyl-2-oxoindolin-5-yl ureas. The Hammett σₚ value for –OCH₃ is –0.27, indicating moderate electron-donating character, which contrasts with the strongly electron-donating methylenedioxy group (–O–CH₂–O–; σₚ ≈ –0.12 to –0.16 depending on orientation) on the benzodioxole analog (CAS 1171518-76-5) and the electron-neutral/weakly donating phenethyl chain on 1-(1-methyl-2-oxoindolin-5-yl)-3-phenethylurea [1]. The target compound's calculated logP is estimated at ~2.5–3.0 (based on the C₁₇H₁₇N₃O₃ scaffold), which is lower than the naphthylmethyl analog (CAS 1171828-35-5; C₂₁H₁₉N₃O₂, calculated logP ~4.0) and higher than the tert-butyl analog (CAS 1171759-77-5; C₁₄H₁₉N₃O₂, calculated logP ~1.8) [2]. These differences in lipophilicity and electronic character have been shown in the oxoindoline urease inhibitor SAR to correlate with both enzyme inhibitory potency and whole-cell activity, as more lipophilic analogs often exhibit improved membrane penetration but may also show increased cytotoxicity [3].

structure-activity relationship electron-donating group oxindole-urea scaffold

VEGFR-2 Kinase Inhibition: Class-Level Potency Context for Indoline-Urea Hybrids

NOTE: No direct VEGFR-2 IC₅₀ data are available for the specific target compound 1-(4-methoxyphenyl)-3-(1-methyl-2-oxoindolin-5-yl)urea. The following constitutes class-level inference from closely related indoline ureas. In the Eldehna et al. (2015) series of 1-(4-((2-oxoindolin-3-ylidene)amino)phenyl)-3-arylureas, the most active VEGFR-2 inhibitor (compound 9x, bearing a 4-chlorophenyl urea terminus) achieved an IC₅₀ of 0.31 ± 0.04 μM, while other aryl-substituted analogs in the same series ranged from 0.49 μM to >10 μM, demonstrating that the distal aryl substituent exerts a >30-fold influence on VEGFR-2 inhibitory potency [1]. The target compound's 4-methoxyphenyl group falls within a different electronic class (electron-donating) than the 4-chloro (electron-withdrawing) group of 9x, predicting a distinct potency profile. In the 2024 Ghannam et al. diaryl urea–oxindole BRAF inhibitor series, sub-micromolar BRAF IC₅₀ values (0.11–0.89 μM) were achieved by compounds carrying substituted phenyl urea termini, reinforcing that the aryl substitution pattern is the dominant potency determinant in oxindole-urea kinase inhibitors [2].

VEGFR-2 kinase inhibition indoline urea anti-angiogenesis

Purity and Availability Profile vs. Structurally Proximal Commercial Analogs

The target compound is commercially available through multiple suppliers with a typical guaranteed purity specification of 95% . In comparison, several close structural analogs offer different availability and purity profiles: 1-(1,3-benzodioxol-5-yl)-3-(1-methyl-2-oxo-3H-indol-5-yl)urea (CAS 1171518-76-5) is listed in the CIRS database but with limited supplier enumeration; 1-tert-butyl-3-(1-methyl-2-oxo-3H-indol-5-yl)urea (CAS 1171759-77-5) and 1-(1-methyl-2-oxoindolin-5-yl)-3-(naphthalen-1-ylmethyl)urea (CAS 1171828-35-5) are similarly catalogued but with narrower supplier coverage [1]. The MCULE platform lists the target compound (ID MCULE-5720826185-0) with quotation-based pricing at 95% purity and an estimated 20-working-day delivery window for EU/US customers . This places the compound in the standard commercial availability tier for research-grade oxindole-ureas, with procurement lead times comparable to other non-stock analogs in this chemical space.

chemical procurement compound availability purity specification

Limitations Acknowledgment: Scope and Depth of Available Comparative Evidence

CRITICAL TRANSPARENCY STATEMENT: High-strength, direct head-to-head comparative data for 1-(4-methoxyphenyl)-3-(1-methyl-2-oxoindolin-5-yl)urea against its closest structural analogs remain limited in the published peer-reviewed literature as of May 2026. The urease inhibition data attributed to this compound (IC₅₀ ≈ 1.1–1.3 μM) derive from database deposition (BindingDB/ChEMBL) and require confirmation against the primary publication source, which could not be definitively identified within the constraints of this evidence compilation [1]. No published direct comparator study exists that simultaneously assays the target compound alongside the benzodioxole analog (CAS 1171518-76-5), the phenethyl analog, or the naphthylmethyl analog under identical experimental conditions. VEGFR-2, BRAF, PKCα, and sEH inhibition data for this specific compound have not been reported. The class-level inferences drawn from Eldehna et al. (2015), Yang et al. (2018), and Ghannam et al. (2024) are mechanistically informative but cannot substitute for direct experimental comparison [2][3][4]. Users procuring this compound for research should anticipate the need to generate primary comparative data against relevant analogs.

data gap analysis evidence quality research compound characterization

Evidence-Based Application Scenarios for 1-(4-Methoxyphenyl)-3-(1-methyl-2-oxoindolin-5-yl)urea (CAS 1170885-11-6) in Scientific Research


H. pylori Urease Inhibitor SAR Probe: Mapping the 4-Methoxyphenyl Substituent Contribution

The compound's reported H. pylori urease IC₅₀ of approximately 1.1–1.3 μM positions it as a mid-potency probe for structure–activity relationship studies in the oxoindoline-urea series [1]. Researchers can use this compound to systematically evaluate how the 4-methoxyphenyl electronic contribution (σₚ = –0.27) affects urease binding relative to the more potent S18 (IC₅₀ = 0.71 μM) and the weakly active unsubstituted or alkyl-substituted analogs. The ~13–16-fold superiority over AHA (IC₅₀ = 17.2 μM) also makes it a relevant reference point for benchmarking novel urease inhibitors against the clinical standard [2]. Recommended experimental design includes parallel IC₅₀ determination against the benzodioxole analog (CAS 1171518-76-5) to isolate the electronic effect of –OCH₃ versus –O–CH₂–O– on urease binding affinity.

VEGFR-2 and Kinase Panel Profiling: Filling the 4-Methoxy Aryl Gap in Existing SAR Matrices

Given that the Eldehna et al. (2015) VEGFR-2 indoline-urea series characterized 24 aryl-substituted analogs but did not include the 4-methoxyphenyl variant, procurement of this compound enables completion of the aryl-substitution SAR matrix for this scaffold [3]. The compound can be submitted for VEGFR-2 enzymatic assay alongside the published 4-chlorophenyl (9x; IC₅₀ = 0.31 μM), 4-fluorophenyl, and unsubstituted phenyl comparators to quantify the contribution of electron-donating para-substitution to kinase inhibitory potency. Broader kinase selectivity profiling (e.g., against BRAF, where the Ghannam et al. 2024 diaryl urea–oxindole series showed sub-micromolar activity) would further delineate the target selectivity landscape of the 4-methoxy substitution [4].

Physicochemical Property Baseline for Oxindole-Urea Library Design

With an estimated logP of ~2.5–3.0 and molecular weight of 311.34 g/mol, this compound occupies a favorable central position in the drug-like chemical space of the oxindole-urea series—more lipophilic than the tert-butyl analog (MW 261.32, logP ~1.8) but less lipophilic than the naphthylmethyl analog (MW 345.4, logP ~4.0) [5]. Medicinal chemistry teams can employ this compound as a physicochemical reference standard to calibrate computational logP and solubility models for the broader oxindole-urea series, and to experimentally determine aqueous solubility, LogD₇.₄, and plasma protein binding for the 4-methoxyphenyl substitution class.

Negative Control or Selectivity Counter-Screen in sEH and PKCα Programs

Closely related analogs in the 1-methyl-2-oxoindolin-5-yl urea class have demonstrated potent sEH inhibition (e.g., phenethyl analog, IC₅₀ = 8 nM) [6] and PKCα inhibition (indolylureas, IC₅₀ as low as 95 nM) [7]. The 4-methoxyphenyl analog can serve as a selectivity counter-screen compound in these target programs: if the 4-methoxyphenyl substitution significantly reduces sEH or PKCα affinity relative to the optimized phenethyl or indolyl analogs, it can be deployed as a negative control to validate target engagement specificity in cellular assays.

Quote Request

Request a Quote for 1-(4-Methoxyphenyl)-3-(1-methyl-2-oxoindolin-5-yl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.